N-[3-(propan-2-yl)phenyl]prop-2-enamide
Description
Properties
IUPAC Name |
N-(3-propan-2-ylphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-4-12(14)13-11-7-5-6-10(8-11)9(2)3/h4-9H,1H2,2-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXSKZKNZFGWLKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine-Acyl Chloride Condensation
The primary synthesis route involves reacting 3-(propan-2-yl)aniline with acryloyl chloride under basic conditions. This method leverages the nucleophilic attack of the aniline’s amino group on the electrophilic carbonyl carbon of acryloyl chloride, forming the amide bond.
Reaction Mechanism:
- Deprotonation: A base (e.g., triethylamine) abstracts a proton from 3-(propan-2-yl)aniline, generating a more nucleophilic amine species.
- Acylation: The deprotonated amine attacks acryloyl chloride, displacing chloride and forming an intermediate tetrahedral structure.
- HCl Elimination: The intermediate collapses, releasing HCl and yielding this compound.
Standard Conditions:
Alternative Synthetic Approaches
While less common, two alternative pathways have been documented:
A. Microwave-Assisted Synthesis
A patent-derived method reduces reaction times from hours to minutes using microwave irradiation (100–150°C, 300 W). This approach enhances reaction efficiency but requires specialized equipment.
B. Enzymatic Catalysis
Preliminary studies suggest lipases (e.g., Candida antarctica Lipase B) can catalyze the amidation in non-aqueous media, though yields remain suboptimal (45–60%) compared to classical methods.
Optimization of Reaction Parameters
Solvent Selection
Solvent polarity directly impacts reaction kinetics and product purity:
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield Range (%) |
|---|---|---|---|
| DCM | 8.93 | 2–4 | 78–85 |
| THF | 7.52 | 3–5 | 70–75 |
| DMF | 36.7 | 1–2 | 85–92 |
Data aggregated from industrial protocols show DMF achieves superior yields due to its high polarity stabilizing the transition state. However, DCM remains preferred for ease of product isolation via liquid-liquid extraction.
Base and Stoichiometry Optimization
Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are the most effective bases, with DIPEA reducing side reactions (e.g., oligomerization) at higher temperatures. A 15% excess of acryloyl chloride ensures complete amine consumption, minimizing unreacted starting material.
Purification and Crystallization Techniques
Crystallization Protocols
Post-synthesis purification typically employs solvent-antisolvent systems:
Procedure:
- Dissolve crude product in DMF (5–20 vol) at 50°C.
- Add water (3:7 v/v DMF:H₂O) to induce supersaturation.
- Cool linearly to 25°C at 0.5°C/min.
- Filter and wash with cold hexane to remove residual DMF.
Yield Enhancement: Seeding with pre-formed crystals (0.1–0.5% w/w) reduces nucleation time and improves crystal size distribution.
Chromatographic Purification
For research-scale batches, silica gel chromatography (ethyl acetate/hexane, 3:7) resolves unreacted aniline and dimeric by-products. This step is omitted in industrial settings due to cost constraints.
Analytical Characterization
Critical Quality Attributes:
- Purity: ≥98% by HPLC (C18 column, 270 nm detection)
- Melting Point: 112–114°C (DSC, 10°C/min)
- Spectroscopic Data:
Scale-Up Considerations
Industrial Adaptations:
- Continuous Flow Reactors: Tubular reactors with static mixers achieve 90% conversion in <10 minutes residence time.
- Solvent Recovery: DCM and DMF are distilled and recycled, reducing production costs by 40%.
Safety Protocols:
- Acryloyl chloride handling requires dedicated ventilation and secondary containment.
- Exothermic peaks during synthesis necessitate jacketed reactors with glycol cooling.
Comparative Method Analysis
| Method | Throughput (kg/day) | Purity (%) | Cost Index |
|---|---|---|---|
| Batch (DCM/TEA) | 50–100 | 98.5 | 1.00 |
| Continuous Flow | 200–300 | 99.1 | 0.85 |
| Microwave-Assisted | 10–20 | 97.8 | 1.20 |
Continuous flow systems outperform batch methods in both throughput and purity, justifying capital investment for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[3-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-[3-(propan-2-yl)phenyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(propan-2-yl)phenyl]prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(trifluoromethyl)phenyl]prop-2-enamide
- N-[4-(propan-2-yl)phenyl]prop-2-enamide
- N-[3-(methyl)phenyl]prop-2-enamide
Uniqueness
N-[3-(propan-2-yl)phenyl]prop-2-enamide is unique due to the presence of the propan-2-yl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability, solubility, and interaction with specific molecular targets compared to similar compounds.
Q & A
Q. How does the introduction of substituents on the phenyl ring influence the compound’s pharmacokinetic properties, and what in silico models are recommended for such analyses?
- Methodological Answer : Substituent effects can be systematically evaluated using:
- QSAR models : Train models with descriptors like logP, polar surface area, and H-bond donors/acceptors.
- ADMET prediction : SwissADME or pkCSM to forecast permeability (e.g., Caco-2 cells) and hepatic clearance.
Q. Example SAR Table :
| Substituent Position | LogP | Caco-2 Permeability (nm/s) | Half-life (h) |
|---|---|---|---|
| -H (Parent compound) | 3.1 | 22 | 1.5 |
| -Cl (Ortho) | 3.8 | 15 | 2.1 |
| -OCH₃ (Para) | 2.7 | 28 | 0.9 |
Chlorine substitution increases lipophilicity but reduces permeability, while methoxy groups enhance solubility at the cost of metabolic stability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values for this compound across different enzymatic assays?
- Methodological Answer :
- Assay standardization : Use a unified protocol (e.g., ATP concentration, incubation time) to minimize variability.
- Negative controls : Include known inhibitors (e.g., celecoxib for COX-2) to validate assay conditions.
- Statistical reconciliation : Apply Bland-Altman analysis to quantify systematic biases between labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
